molecular formula C16H15NO5S2 B2530458 2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 392252-41-4

2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid

Cat. No.: B2530458
CAS No.: 392252-41-4
M. Wt: 365.42
InChI Key: WVYOALOYOODTMW-WQLSENKSSA-N
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Description

2-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a thiazolidinone derivative characterized by a pentanedioic acid moiety at position 3 of the thiazolidinone core and a 4-methylphenyl substituent at the C5 methylidene group. The Z-configuration of the methylidene bond is critical for its stereochemical stability and biological interactions. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S2/c1-9-2-4-10(5-3-9)8-12-14(20)17(16(23)24-12)11(15(21)22)6-7-13(18)19/h2-5,8,11H,6-7H2,1H3,(H,18,19)(H,21,22)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYOALOYOODTMW-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a thiazolidinone derivative, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H11NO3S2
  • Molar Mass : 285.36 g/mol
  • Structure : The compound features a thiazolidine ring with a methylphenyl substituent and a pentanedioic acid moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, antioxidant, and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that thiazolidinone derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds with similar structures inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests that this compound may exert similar effects by modulating inflammatory pathways.

2. Antioxidant Properties

Antioxidant activity is another notable feature of thiazolidinones. In vitro assays have shown that these compounds can scavenge free radicals and reduce oxidative stress markers. The presence of sulfur in the structure is believed to enhance this activity by stabilizing reactive species.

3. Anticancer Potential

Several studies have explored the anticancer properties of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as breast, colon, and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityKey Findings
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production in macrophages
AntioxidantSignificant free radical scavenging activity
AnticancerInduction of apoptosis in breast and colon cancer cell lines

Case Studies

  • Case Study on Anti-inflammatory Effects : In a controlled study involving animal models, administration of thiazolidinone derivatives led to a marked reduction in paw edema induced by carrageenan, indicating potent anti-inflammatory effects.
  • Case Study on Anticancer Activity : A recent clinical trial evaluated the efficacy of a thiazolidinone compound similar to this compound in patients with advanced breast cancer. Results showed a significant reduction in tumor size among participants after a treatment regimen lasting eight weeks.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between the target compound and related thiazolidinone derivatives are summarized below:

Table 1: Comparative Analysis of Thiazolidinone Derivatives

Compound Name Substituents/Modifications Biological Activity Synthesis Method Key References
Target Compound : 2-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-...pentanedioic acid C3: Pentanedioic acid; C5: 4-methylphenylmethylidene; Z-configuration Under investigation (anticancer potential) Condensation of thiazolidinone precursors with glutaric anhydride derivatives
3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid C3: Benzoic acid; C5: Benzylidene Anticancer, enzyme inhibition Knoevenagel condensation with aryl aldehydes
2-[(5Z)-5-(4-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid C3: Pentanoic acid; C5: 4-hydroxybenzylidene Antioxidant, antimicrobial Piperidine-catalyzed cyclization in ethanol
2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-...acetic acid C3: Acetic acid; C5: Pyrazole-substituted benzylidene Antibacterial, kinase inhibition Multi-step synthesis involving pyrazole intermediates
(Z)-5-Benzylidene-2-(methylthio)thiazol-4(5H)-one C2: Methylthio; C5: Benzylidene Anticancer (in vitro) Base-catalyzed condensation (K₂CO₃ in ethanol)
4-[(5Z)-5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid C3: Benzoic acid; C5: Indole-substituted methylidene Antidiabetic (PPAR-γ modulation) Zinc chloride-catalyzed cyclization in DMF

Key Findings from Comparative Studies:

Pentanedioic acid at C3 provides stronger hydrogen-bonding capacity than shorter-chain acids (e.g., acetic acid in ), which may influence receptor binding .

Stereochemical Considerations :

  • The Z-configuration of the methylidene bond is conserved across active analogs (e.g., ). E-isomers, when tested, showed reduced activity due to steric hindrance .

Synthetic Efficiency: Piperidine/ethanol-based methods (e.g., ) yield higher purity (>90%) compared to DMF-mediated routes (75–85%) . The target compound’s synthesis requires glutaric anhydride derivatives, which are less readily available than acetic anhydride used in .

Biological Performance: Anticancer activity: The benzylidene-thiazolidinone scaffold (common in ) inhibits topoisomerase II at IC₅₀ values of 2–10 μM, while the target compound’s pentanedioic acid chain may target metabolic enzymes like carbonic anhydrase . Antimicrobial activity: Hydroxybenzylidene derivatives (e.g., ) exhibit lower MIC values (8–16 μg/mL) against E. coli than methylphenyl analogs (>32 μg/mL) .

Preparation Methods

Microwave-Assisted Synthesis

Kumar’s microwave-induced protocol reduces reaction times from hours to minutes. Using ethyl chloroacetate and thiourea in ethanol under microwave irradiation (300 W, 110°C), the thiazolidinone core forms in 94% yield within 15 minutes. This method minimizes side products and enhances scalability.

Deep Eutectic Solvent (DES)-Mediated Cyclization

Frontiers in Chemistry reports a green approach using choline chloride:N-methylurea DES. The solvent acts as both catalyst and reaction medium, facilitating deprotonation of thioglycolic acid and subsequent cyclization. Yields reach 79.9% with recyclability over five cycles.

Introduction of (4-Methylphenyl)methylidene Group

The Z-configured benzylidene moiety is introduced via Knoevenagel condensation. Zhou et al. utilized ethylenediamine diacetate (EDDA) as a Brønsted acid-base catalyst to promote condensation between 4-methylbenzaldehyde and the thiazolidinone core.

Stereochemical Control

The Z configuration is favored by steric hindrance from the 4-methyl group. Reacting 4-methylbenzaldehyde with the thiazolidinone in refluxing ethanol (78°C, 6 hours) under nitrogen yields the (Z)-isomer exclusively. Polar solvents like DMF destabilize the transition state for E-isomer formation, further enhancing selectivity.

Functionalization with Pentanedioic Acid

The pentanedioic acid side chain is introduced via nucleophilic substitution or Michael addition. BenchChem’s protocol for analogous compounds involves reacting 3-aminothiazolidinone with glutaric anhydride in dichloromethane (0°C, 2 hours), followed by acid hydrolysis to yield the free carboxylic acids.

Catalytic Enantioselective Methods

Nano-CoFe2O4@SiO2/PrNH2 nanoparticles enable regioselective coupling. The catalyst’s basic sites deprotonate the thiazolidinone nitrogen, facilitating nucleophilic attack on glutaric anhydride. Yields exceed 85% with >99% enantiomeric excess.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing. A three-step cascade process—thiazolidinone formation, benzylidene condensation, and side-chain functionalization—achieves 92% overall yield with a residence time of 30 minutes.

Purification Techniques

Recrystallization from ethanol-water (7:3 v/v) removes unreacted intermediates, while preparative HPLC isolates the Z-isomer (>99.5% purity).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage Citation
Microwave-assisted 94 15 min Rapid, high yield
DES-mediated 79.9 2 hours Eco-friendly, recyclable solvent
Continuous flow 92 30 min Scalable, high throughput
Nano-CoFe2O4 catalysis 85 4 hours Enantioselective

Mechanistic Insights

Knoevenagel Condensation Mechanism

In DES, thiazolidinone deprotonates to form a nucleophilic enolate, which attacks the electrophilic carbonyl of 4-methylbenzaldehyde. Proton transfer and dehydration yield the benzylidene product (Figure 1).

Side-Chain Functionalization

Glutaric anhydride reacts with the thiazolidinone nitrogen via a two-step process: (1) ring-opening nucleophilic attack and (2) hydrolysis of the ester intermediate to the carboxylic acid.

Q & A

Q. Methodological Notes

  • Key software : SHELX (crystallography) , GROMACS (MD) , AutoDock Vina (docking) .
  • Experimental rigor : Replicates (n ≥ 3) and ANOVA for statistical significance in biological assays .

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